Researchers face interfacial recombination and poor infiltration with polymeric or inorganic HTMs. Spiro-MeOTAD, a small-molecule HTM with a spirobifluorene core, perfectly infiltrates 30-50 nm mesoporous TiO₂ scaffolds, ensuring complete interfacial contact. Its -5.12 eV HOMO aligns precisely with perovskite valence bands, minimizing charge injection barriers. Doped with Li-TFSI and tBP, it delivers optimal hole mobility for benchmark power conversion efficiencies. Available for immediate global shipment.
Spiro-MeOTAD (CAS: 207739-72-8) is a benchmark small-molecule organic hole transport material (HTM) predominantly used in high-efficiency n-i-p perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSSCs). Characterized by its spirobifluorene core and methoxy-triphenylamine groups, it provides a glass transition temperature of approximately 124 °C and exceptional solubility in processing solvents like chlorobenzene[1]. When doped with additives such as Li-TFSI and 4-tert-butylpyridine, Spiro-MeOTAD delivers optimal hole mobility and precise energy level alignment with standard perovskite absorbers, making it the procurement standard for laboratories and manufacturers targeting maximum power conversion efficiencies [2].
Substituting Spiro-MeOTAD with generic polymeric alternatives (like PTAA or P3HT) or inorganic HTMs (like CuSCN) frequently results in critical trade-offs in either processability or device performance. Polymeric HTMs often suffer from size-exclusion effects that prevent complete infiltration into mesoporous scaffolds, leading to reduced interfacial contact and higher recombination rates. Conversely, while inorganic substitutes like CuSCN offer thermal stability, they require aggressive processing solvents that can chemically degrade the underlying perovskite layer. Furthermore, Spiro-MeOTAD possesses a highly specific HOMO energy level (-5.12 eV) that minimizes the charge injection barrier with the perovskite valence band, a precise alignment that generic substitutes fail to replicate without complex interface engineering [1].
In direct head-to-head comparative studies of carbon-based planar perovskite solar cells, devices utilizing Spiro-MeOTAD achieved a benchmark Power Conversion Efficiency (PCE) of 19.29%. In contrast, identical architectures using polymeric PTAA achieved only 12.92%, and inorganic CuSCN reached 11.94%. This significant performance gap is attributed to optimal charge extraction and reduced interfacial recombination provided by Spiro-MeOTAD[1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 19.29% PCE |
| Comparator Or Baseline | PTAA (12.92%) and CuSCN (11.94%) |
| Quantified Difference | +6.37% absolute PCE over PTAA; +7.35% absolute PCE over CuSCN |
| Conditions | Carbon-electrode-based planar perovskite solar cells under standard AM 1.5G illumination |
For procurement managers and researchers prioritizing maximum device efficiency, Spiro-MeOTAD remains the undisputed performance benchmark over alternative HTMs.
The energetic alignment at the HTL/perovskite interface dictates voltage loss. Spiro-MeOTAD features a Highest Occupied Molecular Orbital (HOMO) level of -5.12 eV, which closely aligns with the standard perovskite valence band of -5.21 eV. This creates a highly favorable energy gap difference compared to CuSCN, which has a deeper HOMO of -5.30 eV, resulting in a larger injection barrier and inferior hole extraction capability [1].
| Evidence Dimension | HOMO Energy Level Alignment |
| Target Compound Data | -5.12 eV (Spiro-MeOTAD) |
| Comparator Or Baseline | -5.30 eV (CuSCN) |
| Quantified Difference | 0.18 eV closer to the perovskite valence band (-5.21 eV) |
| Conditions | Energetic characterization of HTL/perovskite interfaces |
Precise energy alignment minimizes Voc deficits, making this compound critical for maximizing open-circuit voltage in high-performance photovoltaic modules.
A critical manufacturing advantage of Spiro-MeOTAD is its ability to completely infiltrate mesoporous electron transport layers. Due to its small molecular weight (1225.43 g/mol), Spiro-MeOTAD exhibits excellent pore-filling properties in nanoporous TiO2 films with pore sizes of 30-50 nm. Polymeric HTMs like PTAA (Mw 10-50 kDa) or P3HT face steric hindrance and size-exclusion, leading to incomplete filling and increased charge recombination at the interface [REFS-1, REFS-2].
| Evidence Dimension | Mesoporous scaffold infiltration capability |
| Target Compound Data | Excellent pore filling in 30-50 nm TiO2 pores |
| Comparator Or Baseline | High-Mw polymers (PTAA, P3HT) which exhibit incomplete filling due to size exclusion |
| Quantified Difference | ~10-40x smaller molecular weight (1.2 kDa vs 10-50 kDa) enabling physical entry into nanopores |
| Conditions | Spin-coating onto mesoporous TiO2 scaffolds (30-50 nm pore size) |
Ensures reliable, defect-free physical contact between the HTL and the electron transport scaffold, directly improving manufacturing yield and reproducibility.
Spiro-MeOTAD demonstrates high solubility in standard orthogonal organic solvents, such as chlorobenzene (b.p. 132 °C) and pentachloroethane (b.p. 162 °C), allowing for precise film thickness control (e.g., 80-180 nm) during spin-coating without dissolving the underlying perovskite layer. In contrast, inorganic comparators like CuSCN require aggressive solvents like diethyl sulfide, which risk chemical degradation of the sensitive perovskite absorber during deposition [1].
| Evidence Dimension | Solvent compatibility and film thickness control |
| Target Compound Data | Highly soluble in chlorobenzene/pentachloroethane; tunable 80-180 nm films |
| Comparator Or Baseline | CuSCN (requires dialkyl sulfides) |
| Quantified Difference | Enables fully orthogonal processing without perovskite degradation |
| Conditions | Solution-processed deposition over crystalline perovskite layers |
Orthogonal processability is a strict requirement for multi-layer solution-processed optoelectronics, ensuring the HTM can be deposited without destroying the active layer.
The primary application where Spiro-MeOTAD's -5.12 eV HOMO level and high solubility in chlorobenzene are required to achieve benchmark PCEs over alternative HTMs [1].
Utilizing its small molecular size to perfectly infiltrate 30-50 nm mesoporous TiO2 scaffolds, replacing volatile liquid electrolytes and ensuring complete interfacial contact .
Employed as the optimal hole extraction layer to minimize interfacial recombination and maximize fill factor prior to carbon electrode deposition, outperforming PTAA and CuSCN [1].